Hydrogen-Bond Donor Capacity: 6-Oxo-1,6-dihydropyridine vs. Simple Pyridine Ring
The target compound features the 6-oxo-1,6-dihydropyridine (2-pyridone) core, which provides one hydrogen-bond donor (N–H) and one hydrogen-bond acceptor (C=O) on the heterocyclic ring. In contrast, diethyl 2-methyl-2-(pyridin-3-yl)malonate (CAS 1610847-59-0), the closest non-oxidized analog, has zero H-bond donors on the ring . This difference is critical: the 2-pyridone motif is known to engage kinase hinge regions via bidentate H-bonding, as demonstrated in the CDK5 inhibitor series where 6-oxo-1,6-dihydropyridine analogs achieved low-micromolar IC50 values [1]. While direct kinase inhibition data for the target compound are not publicly available, the presence vs. absence of the ring H-bond donor represents a binary, quantifiable structural differentiation (1 vs. 0 H-bond donors) with established pharmacophoric relevance.
| Evidence Dimension | Number of heterocyclic ring hydrogen-bond donors |
|---|---|
| Target Compound Data | 1 H-bond donor (N–H of 2-pyridone tautomer) |
| Comparator Or Baseline | Diethyl 2-methyl-2-(pyridin-3-yl)malonate (CAS 1610847-59-0): 0 ring H-bond donors |
| Quantified Difference | 1 vs. 0 (absolute presence/absence of ring H-bond donor capacity) |
| Conditions | Structural comparison based on chemical constitution; 2-pyridone H-bond donor capacity contextually validated in CDK5 inhibitor series [1] |
Why This Matters
For procurement decisions in kinase-targeted or fragment-screening programs, the presence of a ring H-bond donor distinguishes this compound as a scaffold capable of hinge-region engagement, whereas the simple pyridyl analog cannot participate in this critical binding interaction.
- [1] Chatterjee, A.; et al. Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. Bioorg. Med. Chem. Lett. 2009, 19, 6543–6546. (PubMed: 19854050). View Source
